Trimethylolethane trioctanoate
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Overview
Description
Trimethylolethane trioctanoate is an ester derived from trimethylolethane and octanoic acid. It is a colorless, viscous liquid known for its excellent thermal stability, low volatility, and resistance to oxidation. These properties make it a valuable compound in various industrial applications, including lubricants, plasticizers, and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylolethane trioctanoate is synthesized through the esterification of trimethylolethane with octanoic acid. The reaction typically involves heating trimethylolethane and octanoic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, driving the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes with optimized reaction conditions to maximize yield and purity. The use of advanced distillation techniques helps in the separation and purification of the final product. The process is designed to be efficient and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Trimethylolethane trioctanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form trimethylolethane and octanoic acid.
Oxidation: The compound is resistant to oxidation, but under extreme conditions, it can undergo oxidation to form corresponding carboxylic acids and alcohols.
Transesterification: this compound can participate in transesterification reactions with other alcohols or esters to form new esters.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst.
Oxidation: Strong oxidizing agents (e.g., potassium permanganate) under controlled conditions.
Transesterification: Alcohols or esters, acid or base catalyst (e.g., sodium methoxide).
Major Products Formed
Hydrolysis: Trimethylolethane and octanoic acid.
Oxidation: Carboxylic acids and alcohols.
Transesterification: New esters and alcohols.
Scientific Research Applications
Trimethylolethane trioctanoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis and polymer chemistry.
Biology: Employed in the formulation of biocompatible materials and as a medium for enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical lubricants.
Industry: Utilized in the production of high-performance lubricants, plasticizers, and coatings due to its thermal stability and low volatility.
Mechanism of Action
The mechanism of action of trimethylolethane trioctanoate is primarily related to its chemical structure and properties. As an ester, it can interact with various molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions enable it to function effectively as a lubricant, plasticizer, and stabilizer in different applications. The molecular pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Trimethylolpropane trioctanoate: Similar in structure but derived from trimethylolpropane instead of trimethylolethane. It has comparable thermal stability and is used in similar applications.
Pentaerythritol tetraoctanoate: Contains four ester groups, providing higher functionality and improved performance in certain applications.
Neopentyl glycol dioctanoate: A diester with two ester groups, offering lower viscosity and different performance characteristics.
Uniqueness
Trimethylolethane trioctanoate is unique due to its specific combination of thermal stability, low volatility, and resistance to oxidation. These properties make it particularly suitable for high-temperature applications and environments where oxidative stability is crucial. Its structure allows for versatile use in various industrial and scientific applications, making it a valuable compound in multiple fields.
Properties
CAS No. |
67874-06-0 |
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Molecular Formula |
C29H54O6 |
Molecular Weight |
498.7 g/mol |
IUPAC Name |
[2-methyl-3-octanoyloxy-2-(octanoyloxymethyl)propyl] octanoate |
InChI |
InChI=1S/C29H54O6/c1-5-8-11-14-17-20-26(30)33-23-29(4,24-34-27(31)21-18-15-12-9-6-2)25-35-28(32)22-19-16-13-10-7-3/h5-25H2,1-4H3 |
InChI Key |
YGVPUMJJMNBLAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCC(C)(COC(=O)CCCCCCC)COC(=O)CCCCCCC |
Origin of Product |
United States |
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